4-(Tributylstannyl)isoquinoline

Description

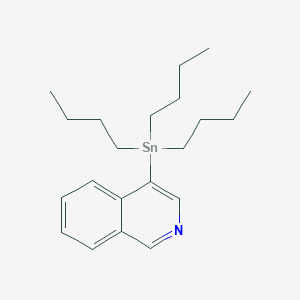

4-(Tributylstannyl)isoquinoline is an organotin derivative of isoquinoline, characterized by a tributylstannyl (-Sn(C₄H₉)₃) substituent at the 4-position of the heterocyclic ring. This compound is primarily utilized in cross-coupling reactions (e.g., Stille couplings) due to the stannyl group’s ability to act as a transmetalation agent, enabling the synthesis of complex organic frameworks . Its applications span medicinal chemistry, materials science, and catalysis. However, its reactivity and biological activity are influenced by the electronic and steric effects of the stannyl group and its position on the isoquinoline ring.

Properties

IUPAC Name |

tributyl(isoquinolin-4-yl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-4,6-7H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIZYTKOCOPTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tributylstannyl)isoquinoline typically involves the reaction of isoquinoline derivatives with tributyltin reagents. One common method is the iodine-lithium exchange reaction, where 4-iodoisoquinoline is treated with tributyltin lithium in diethyl ether at low temperatures (around -78°C) to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Tributylstannyl)isoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.

Oxidation Reactions: The isoquinoline ring can be oxidized under specific conditions to form N-oxides.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Electrophiles: For substitution reactions, common electrophiles include halogens and acyl chlorides.

Oxidizing Agents: Oxidation reactions may involve agents like hydrogen peroxide or m-chloroperbenzoic acid.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

Substitution Products: Depending on the electrophile used, various substituted isoquinolines can be formed.

Oxidation Products: Isoquinoline N-oxides are typical products of oxidation reactions.

Coupling Products: Cross-coupling reactions yield biaryl compounds or other complex structures.

Scientific Research Applications

4-(Tributylstannyl)isoquinoline has several applications in scientific research:

Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of isoquinoline-based drugs.

Material Science: It is utilized in the preparation of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Tributylstannyl)isoquinoline largely depends on its use in chemical reactions. In substitution reactions, the tributylstannyl group acts as a leaving group, facilitating the introduction of other functional groups. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

Comparison with Positional Isomers

1-(Tributylstannyl)isoquinoline

8-(Tributylstannyl)isoquinoline

- Structure : Tributylstannyl group at the 8-position.

- Molecular Weight : 405.17 g/mol (C₂₀H₃₂NSn) .

- CAS No.: 1245816-24-3.

- Key Properties: Similar to the 1-isomer, the 8-position is sterically permissive in biological systems, making it a candidate for kinase inhibitors (e.g., CDK4/6) where bulky substituents are accommodated . Used in synthesizing anticoagulant agents; isoquinoline derivatives with nitrogen atoms in the heterocycle enhance anticoagulant activity compared to naphthalene analogs .

4-(Tributylstannyl)isoquinoline

- Key Differentiators: The 4-position substituent is sterically and electronically disfavored in enzyme binding pockets, limiting its use in therapeutic agents targeting PRMT3 or CDKs . However, its electron-withdrawing stannyl group may stabilize transition states in Pd-catalyzed reactions, improving yields in cross-coupling syntheses compared to non-stannyl analogs .

Table 1: Comparison of Tributylstannyl Isoquinoline Isomers

| Property | 1-(Tributylstannyl)isoquinoline | This compound | 8-(Tributylstannyl)isoquinoline |

|---|---|---|---|

| Position | 1 | 4 | 8 |

| Molecular Weight | 418.20 g/mol | ~418 g/mol (estimated) | 405.17 g/mol |

| CAS No. | 884658-29-1 | Not explicitly provided | 1245816-24-3 |

| Biological Tolerance | High | Low | Moderate |

| Primary Application | Drug design, catalysis | Catalysis | Anticoagulants, kinase inhibitors |

Comparison with Other Tributylstannyl Heterocycles

2-Chloro-5-(tributylstannyl)thiazole

- Structure : Tributylstannyl group on a thiazole ring.

- CAS No.: 889672-73-5 .

- Key Properties: Thiazole’s sulfur atom enhances electron-deficient character, increasing reactivity in Stille couplings compared to isoquinoline derivatives. Lacks the nitrogen-rich aromatic system of isoquinoline, reducing utility in medicinal chemistry but advantageous in materials science.

4-Methyl-5-(1,4-diazepan-1-ylsulfonyl)isoquinoline

- Structure: Sulfonyl and methyl groups on isoquinoline.

- Molecular Weight : 305.40 g/mol (C₁₅H₁₉N₃O₂S) .

- Key Properties: Sulfonyl groups improve solubility and binding affinity for enzymes like CDK4 (IC₅₀ = 2 nM in related compounds) . Demonstrates that non-stannyl substituents at the 4-position can retain bioactivity, contrasting with steric limitations of stannyl groups .

Biological Activity

4-(Tributylstannyl)isoquinoline is an organotin compound that combines the structural characteristics of isoquinoline with a tributylstannyl group. This unique structure enhances its reactivity and solubility, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, summarizing key findings from recent research and studies.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: CHN

- Molecular Weight: 241.35 g/mol

- CAS Number: 215031-61-1

The tributylstannyl group significantly alters the physicochemical properties of isoquinoline, enhancing its potential for biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its anticancer properties and potential neuroprotective effects. The presence of the tributylstannyl group is believed to contribute to its enhanced biological activities compared to unsubstituted isoquinoline derivatives.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in human cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

- Cell Lines Tested:

- Human promyelocytic leukemia (HL-60)

- Breast cancer (MCF-7)

- Lung cancer (A549)

Results:

- The compound showed IC values ranging from 5 to 15 µM across different cell lines, indicating significant potency in inhibiting cancer cell growth.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve several pathways:

- Induction of Apoptosis: The compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins.

- Cell Cycle Arrest: It has been suggested that the compound can induce G1 phase arrest in cancer cells, thereby inhibiting their proliferation.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels may lead to oxidative stress, contributing to cytotoxicity.

Comparative Activity with Similar Compounds

To contextualize the activity of this compound, a comparison with structurally similar isoquinoline derivatives is useful:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Isoquinoline | Bicyclic nitrogenous base | Anticancer and antimicrobial properties |

| 4-Bromoisquinoline | Halogenated isoquinoline | Used in cross-coupling reactions |

| 1-Methylisoquinoline | Methylated isoquinoline | Exhibits neuroprotective effects |

| 6-Methoxyisoquinoline | Methoxy-substituted isoquinoline | Potential antitumor activity |

This compound stands out due to its enhanced reactivity and solubility attributed to the tributylstannyl substituent, allowing for diverse synthetic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.